molecular formula C10H14O3 B12916328 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione

5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione

Cat. No.: B12916328
M. Wt: 182.22 g/mol
InChI Key: BJTAIDHDLWVUBY-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a tetrahydrofuran ring with a cyclohexane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with cyclohexane-1,3-dione. One common method includes the use of aldol condensation followed by cyclization. For example, the reaction of 2,5-dimethylfuran with cyclohexane-1,3-dione under acidic or basic conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. Pathways involved may include those related to oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tetrahydrofuran-2-yl)cyclohexane-1,3-dione is unique due to the presence of the tetrahydrofuran ring, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the tetrahydrofuran moiety plays a crucial role .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(oxolan-2-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C10H14O3/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h7,10H,1-6H2

InChI Key

BJTAIDHDLWVUBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CC(=O)CC(=O)C2

Origin of Product

United States

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